molecular formula C21H25ClFN3O3S2 B2776983 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE CAS No. 1216622-84-2

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2776983
CAS No.: 1216622-84-2
M. Wt: 486.02
InChI Key: GGGAGKGDIBKOEC-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-fluorobenzenesulfonyl)butanamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a dimethylaminoethyl side chain, and a 4-fluorobenzenesulfonyl group. The benzothiazole moiety is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors. This compound’s hydrochloride salt form improves crystallinity and bioavailability.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2.ClH/c1-24(2)13-14-25(21-23-18-6-3-4-7-19(18)29-21)20(26)8-5-15-30(27,28)17-11-9-16(22)10-12-17;/h3-4,6-7,9-12H,5,8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGAGKGDIBKOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminobenzenethiol and a suitable aldehyde or ketone.

    Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Introduction of Fluorophenylsulfonyl Butanamide: The final step involves the coupling of the benzothiazole derivative with a fluorophenylsulfonyl butanamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with sulfide or thiol groups.

    Substitution: Substituted derivatives with various functional groups replacing the dimethylaminoethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of an enzyme, it can inhibit its activity.

    Receptor Modulation: By interacting with receptors, it can modulate their signaling pathways.

    Pathway Interference: The compound may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three classes based on the evidence:

Benzothiazole Derivatives (e.g., , compounds 4–5): These feature benzothiazole cores but lack sulfonyl or fluorinated aromatic groups.

Sulfonyl-Containing Triazoles (, compounds 7–9): These share the 4-X-phenylsulfonyl motif (X = H, Cl, Br) but incorporate triazole rings instead of benzothiazole. The triazole’s nitrogen-rich structure enhances metal chelation and hydrogen bonding, as seen in their tautomeric equilibria .

Hydroxamic Acids (, compounds 6–10): These lack benzothiazole but include sulfonyl or cycloalkyl groups. Their hydroxamic acid moiety enables strong zinc-binding activity, relevant to metalloenzyme inhibition (e.g., histone deacetylases).

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Triazole Analogs (e.g., ) Hydroxamic Acids (e.g., )
Core Structure Benzothiazole 1,2,4-Triazole Hydroxamic acid
Key Functional Groups 4-Fluorobenzenesulfonyl, dimethylaminoethyl 4-X-Phenylsulfonyl (X = H, Cl, Br) Cycloalkyl, chlorophenyl
Molecular Weight (Da)* ~500–550 (estimated) 450–500 250–350
Bioactivity Likely enzyme inhibition Antioxidant (DPPH assay: IC50 ~10–20 µM) Antioxidant (β-carotene assay: 70–90% inhibition)
Solubility Enhanced (hydrochloride salt) Moderate (depends on X substituent) Low (hydrophobic cycloalkyl groups)

*Molecular weights estimated based on structural complexity.

Key Differences and Implications

Benzothiazole vs. Triazole : The benzothiazole core in the target compound provides a rigid, planar structure favoring π-π stacking with aromatic residues in target proteins, whereas triazoles offer flexibility and hydrogen-bonding versatility .

Sulfonyl Substituents: The 4-fluorobenzenesulfonyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., , compound 7, X = H), as fluorine reduces oxidative degradation.

Side Chain Variations: The dimethylaminoethyl group in the target compound likely improves water solubility and membrane permeability relative to benzhydryl or chlorophenyl groups in analogs .

Research Findings and Limitations

  • Antioxidant Potential: While hydroxamic acids in show strong β-carotene inhibition (70–90%), the target compound’s benzothiazole and sulfonyl groups may redirect activity toward enzyme inhibition rather than radical scavenging.
  • Structural Stability : The thione tautomer preference in ’s triazoles (~1247–1255 cm⁻¹ C=S stretch) contrasts with the target’s rigid benzothiazole, which resists tautomerization .
  • Data Gaps : Specific IC50 values, toxicity profiles, and target binding data for the compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-fluorobenzenesulfonyl)butanamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its role in biological activity.
  • Dimethylaminoethyl side chain : Enhances solubility and bioavailability.
  • Fluorobenzenesulfonyl group : Imparts specific interactions with biological targets.

The molecular formula is C30H43N5O6S2C_{30}H_{43}N_{5}O_{6}S_{2}, and it has a molecular weight of approximately 585.84 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. Studies indicate that it may induce apoptosis and cell cycle arrest through modulation of key signaling pathways such as AKT and ERK .
  • Anti-inflammatory Effects : The compound significantly reduces the expression levels of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage models. This suggests its potential use in treating inflammatory diseases .
  • Migration Inhibition : Scratch wound healing assays demonstrated that the compound can hinder cell migration, an important factor in cancer metastasis .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Biological Activity Cell Line/Model Effect Observed Methodology Used
Inhibition of Cell ProliferationA431, A549Significant decrease in proliferationMTT assay
Induction of ApoptosisA431, A549Increased apoptosis ratesFlow cytometry
Reduction of Cytokine LevelsRAW264.7 (mouse macrophages)Decreased IL-6 and TNF-α levelsELISA
Inhibition of Cell MigrationA431, A549Reduced migration capacityScratch wound healing assay

Case Studies

Several studies have explored the effects of benzothiazole derivatives similar to this compound:

  • Study on Dual Action Against Cancer and Inflammation :
    • Researchers synthesized a series of benzothiazole derivatives and identified one compound (B7) that exhibited both anticancer and anti-inflammatory properties.
    • B7 significantly inhibited cancer cell proliferation while also reducing inflammatory cytokines in macrophage cultures .
  • Mechanistic Insights into Anticancer Activity :
    • Investigations revealed that benzothiazole derivatives could inhibit critical signaling pathways involved in cell survival and proliferation.
    • The study highlighted how specific modifications to the benzothiazole structure could enhance anticancer efficacy .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves:

  • Stepwise reaction monitoring : Use HPLC to track intermediate formation and purity at each stage .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of sulfonamide and benzothiazole coupling steps .
  • Catalyst optimization : Tertiary amines (e.g., triethylamine) improve nucleophilic substitution efficiency during amide bond formation .
  • Post-synthesis purification : Recrystallization in methanol-water mixtures (4:1 ratio) removes unreacted precursors .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of dimethylaminoethyl, fluorobenzenesulfonyl, and benzothiazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C21_{21}H25_{25}ClN3_3O3_3S2_2) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl (amide) and sulfonyl groups .

Q. How should researchers design initial biological assays to screen for pharmacological activity?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors known to interact with benzothiazole-sulfonamide hybrids (e.g., carbonic anhydrase, kinase enzymes) .
  • In vitro assays : Use fluorescence-based enzymatic inhibition assays with positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to establish IC50_{50} values .

Advanced Research Questions

Q. What strategies can resolve contradictory data in solubility and bioavailability studies of this compound?

Methodological Answer:

  • Aggregation assessment : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin complexation improve dissolution .
  • Permeability testing : Parallel artificial membrane permeability assay (PAMPA) quantifies intestinal absorption potential .

Q. How can structural modifications enhance selectivity toward a specific biological target?

Methodological Answer:

  • SAR studies : Replace the 4-fluorobenzenesulfonyl group with bulkier substituents (e.g., naphthalenesulfonyl) to probe steric effects .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions post-modification .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Gene knockout/knockdown : CRISPR-Cas9 silencing of putative targets (e.g., HSP90) confirms pathway dependency .
  • Metabolic profiling : LC-MS-based metabolomics tracks changes in ATP, NADH, and glycolysis intermediates .
  • Kinase profiling panels : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify inhibited kinases .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported enzyme inhibition potency across studies?

Methodological Answer:

  • Buffer standardization : Ensure consistent pH (e.g., 7.4 for physiological conditions) and ionic strength .
  • Enzyme source validation : Use recombinant proteins from the same vendor (e.g., Sigma vs. R&D Systems) .
  • Positive control normalization : Compare inhibition against a reference inhibitor (e.g., staurosporine for kinases) .

Q. What methodologies ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

  • Detailed reaction logs : Document exact temperatures (±1°C), stirring rates, and solvent drying methods .
  • Cross-lab validation : Share intermediates for independent characterization (e.g., via round-robin NMR testing) .
  • Open-source protocols : Publish step-by-step videos or interactive LabArchives entries for critical steps .

Comparative Analysis with Analogues

Q. How does substituting the fluorobenzenesulfonyl group impact biological activity?

Methodological Answer:

  • Electron-withdrawing vs. donating groups : Compare 4-F (electron-withdrawing) with 4-OCH3_3 (donating) analogues via enzymatic assays .
  • Data table :
SubstituentIC50_{50} (nM) for Carbonic AnhydraseLogP
4-F12.3 ± 1.22.8
4-Cl8.9 ± 0.93.1
4-OCH3_345.6 ± 3.52.2

Q. What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability, CYP450 interactions, and half-life .
  • Molecular dynamics (MD) simulations : GROMACS simulations assess stability of protein-ligand complexes over 100 ns .

Stability and Degradation

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1.2 (gastric), pH 6.8 (intestinal), and UV light (ICH Q1B guidelines) .
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

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